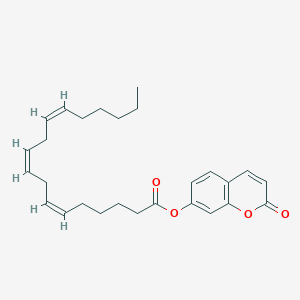

7-Hydroxycoumarinyl-gamma-linolenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxycoumarinyl-gammaCe composé est connu pour son rôle de substrat fluorogène pour la phospholipase A2 cytosolique (cPLA2), une enzyme impliquée dans l'hydrolyse des phospholipides . L'hydrolyse du 7-hydroxycoumarinyl-gamma-linoléate par la cPLA2 entraîne la libération du composé fluorescent 7-hydroxycoumarine, qui peut être surveillé spectrophotométriquement .

Mécanisme D'action

Target of Action

The primary target of 7-Hydroxycoumarinyl-gamma-linolenate is cytosolic phospholipase A2 (cPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, leading to the release of arachidonic acid, a precursor for various bioactive lipid mediators.

Mode of Action

This compound interacts with cPLA2 as a fluorogenic substrate . When cPLA2 acts on this compound, it results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Biochemical Pathways

The action of this compound primarily affects the phospholipid metabolism pathway . By acting as a substrate for cPLA2, it influences the production of arachidonic acid and subsequent bioactive lipid mediators. These mediators play key roles in various physiological processes, including inflammation and cell signaling.

Result of Action

The hydrolysis of this compound by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be used as a measure of cPLA2 activity, providing insights into the status of phospholipid metabolism and related physiological processes.

Analyse Biochimique

Biochemical Properties

7-Hydroxycoumarinyl-gamma-linolenate interacts with the enzyme cPLA2 . The nature of this interaction involves the hydrolysis of this compound by cPLA2, which results in the release of the fluorescent compound 7-hydroxycoumarin . This process can be monitored spectrophotometrically .

Cellular Effects

The cellular effects of this compound are primarily observed through its interaction with cPLA2

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for cPLA2 . The hydrolysis of this compound by cPLA2 leads to the release of 7-hydroxycoumarin . This process can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Metabolic Pathways

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 7-hydroxycoumarinyl-gamma-linoléate implique l'estérification de la 7-hydroxycoumarine avec l'acide gamma-linolénique. La réaction utilise généralement le N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) comme catalyseurs dans un solvant tel que le dichlorométhane . Les conditions de réaction sont les suivantes:

- Dissoudre la 7-hydroxycoumarine et l'acide gamma-linolénique dans le dichlorométhane.

- Ajouter du DCC et du DMAP au mélange réactionnel.

- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures.

- Filtrer le mélange réactionnel pour éliminer le sous-produit dicyclohexylurée.

- Purifier le produit par chromatographie sur colonne.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 7-hydroxycoumarinyl-gamma-linoléate ne soient pas bien documentées, les principes généraux de l'estérification et de la purification seraient applicables. La mise à l'échelle de la réaction impliquerait l'optimisation des conditions de réaction et des étapes de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-hydroxycoumarinyl-gamma-linoléate subit principalement une hydrolyse lorsqu'il est soumis à l'action des enzymes phospholipases. Cette réaction d'hydrolyse entraîne la libération de 7-hydroxycoumarine et d'acide gamma-linolénique .

Réactifs et conditions communs

Hydrolyse: L'hydrolyse du 7-hydroxycoumarinyl-gamma-linoléate est catalysée par des enzymes phospholipases telles que la cPLA2.

Principaux produits

7-Hydroxycoumarine: Un composé fluorescent qui peut être surveillé spectrophotométriquement.

Acide gamma-linolénique: Un acide gras polyinsaturé ayant diverses fonctions biologiques.

4. Applications de la recherche scientifique

Le 7-hydroxycoumarinyl-gamma-linoléate a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie moléculaire :

Tests d'activité enzymatique: Il est utilisé comme substrat fluorogène pour surveiller l'activité de la phospholipase A2 cytosolique (cPLA2). La libération de 7-hydroxycoumarine lors de l'hydrolyse fournit un signal fluorescent mesurable.

Études du métabolisme des lipides: Le composé est utilisé pour étudier le métabolisme des phospholipides et le rôle des enzymes phospholipases dans divers processus biologiques.

Développement de médicaments: Il peut être utilisé dans le criblage d'inhibiteurs ou d'activateurs potentiels de la cPLA2, ce qui peut avoir des implications thérapeutiques pour les maladies impliquant l'inflammation et le métabolisme des lipides.

5. Mécanisme d'action

Le mécanisme d'action du 7-hydroxycoumarinyl-gamma-linoléate implique son hydrolyse par la phospholipase A2 cytosolique (cPLA2). L'enzyme reconnaît la liaison ester entre la 7-hydroxycoumarine et l'acide gamma-linolénique et catalyse son clivage . Cette réaction libère la 7-hydroxycoumarine, qui émet de la fluorescence lors de l'excitation, permettant ainsi de surveiller l'activité enzymatique. La cible moléculaire de ce composé est la cPLA2, et la voie impliquée est l'hydrolyse des phospholipides.

Applications De Recherche Scientifique

7-Hydroxycoumarinyl-.gamma.-Linolenate has several scientific research applications, particularly in the fields of biochemistry and molecular biology :

Enzyme Activity Assays: It is used as a fluorogenic substrate to monitor the activity of cytosolic phospholipase A2 (cPLA2). The release of 7-hydroxycoumarin upon hydrolysis provides a measurable fluorescent signal.

Lipid Metabolism Studies: The compound is used to study the metabolism of phospholipids and the role of phospholipase enzymes in various biological processes.

Drug Development: It can be used in the screening of potential inhibitors or activators of cPLA2, which may have therapeutic implications for diseases involving inflammation and lipid metabolism.

Comparaison Avec Des Composés Similaires

Composés similaires

7-Hydroxycoumarinyl-arachidonate: Un autre substrat fluorogène pour la cPLA2, où l'acide arachidonique est estérifié avec la 7-hydroxycoumarine.

7-Hydroxycoumarinyl-palmitate: Un composé similaire où l'acide palmitique est estérifié avec la 7-hydroxycoumarine.

Unicité

Le 7-hydroxycoumarinyl-gamma-linoléate est unique en raison de la présence d'acide gamma-linolénique, un acide gras polyinsaturé aux propriétés anti-inflammatoires. Cela le rend particulièrement utile pour étudier le rôle de la cPLA2 dans l'inflammation et le métabolisme des lipides. De plus, les propriétés fluorescentes de la 7-hydroxycoumarine offrent une méthode pratique et sensible pour surveiller l'activité enzymatique en temps réel.

Propriétés

Numéro CAS |

161180-12-7 |

|---|---|

Formule moléculaire |

C27H34O4 |

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

(2-oxochromen-7-yl) octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3 |

Clé InChI |

LPIXSKJJCANUQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

SMILES canonique |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Apparence |

Assay:≥98%A solution in ethanol |

Synonymes |

Umbelliferyl-γ-Linolenate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.